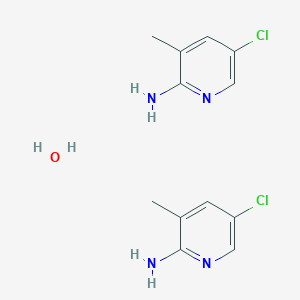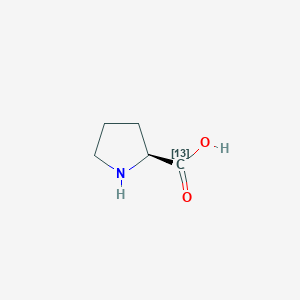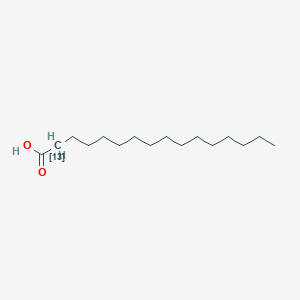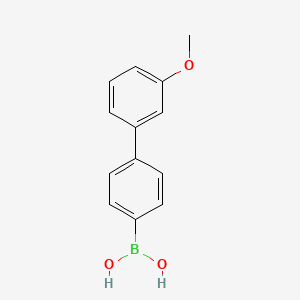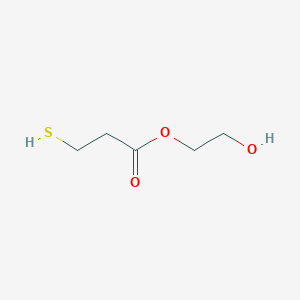
2-Hydroxyethyl 3-mercaptopropionate
Descripción general
Descripción
2-Hydroxyethyl 3-mercaptopropionate is a chemical compound with the molecular formula C5H10O3S . It has a molecular weight of 150.1961 .
Synthesis Analysis
The synthesis of a similar compound, trimethylolpropane-tris(3-mercaptopropionate) (TMPMP), involves a direct esterification reaction between 3-mercaptopropionic acid (3-MPA) and trimethylolpropane (TMP) in the presence of various catalyst concentrations of p-toluenesulfonic acid (p-TSA) .
Molecular Structure Analysis
The molecular structure of 2-Hydroxyethyl 3-mercaptopropionate consists of 5 carbon atoms, 10 hydrogen atoms, 3 oxygen atoms, and 1 sulfur atom .
Chemical Reactions Analysis
In a study, the thiol–ene click reaction between 1,4-butanediol diacrylate (BDDA) and trithiols (TMMP and THMP) was researched by adjusting different VTDP content . The thiolate anions induced through the deprotonation of thiols by the acceleration of a base catalyst react with the better electrophilic carbon of the epoxide group to produce a new carbon–sulfur–carbon bond .
Aplicaciones Científicas De Investigación
1. 3D Printing of Reactive Macroporous Polymers
- Application Summary: 2-Hydroxyethyl 3-mercaptopropionate is used in the fabrication of reactive macroporous 3D structures via thiol–ene chemistry and polymerization-induced phase separation . This approach enables the fabrication of structures with tunable physicochemical properties and compressibility .
- Methods of Application: The method involves using thiol–ene chemistry, polymerization-induced phase separation, and DLP 3D printing . A localized click reaction is used to render subregions hydrophilic, which effectively consumes the thiols in those areas .
- Results or Outcomes: The resulting macroporous polymers, featuring pore diameters of 450 nm, exhibit a unique combination of high surface area, rapid mass transport, and selective permeability . They are suitable for applications as diverse as chromatography, adsorptive water purification, enzyme catalysis, drug delivery, air filtration, mechanical and acoustic modulation, and biomedical and tissue engineering .
2. Optimization of Synthetic Parameters of High-Purity Trifunctional Mercaptoesters
- Application Summary: 2-Hydroxyethyl 3-mercaptopropionate is used in the direct esterification reaction between 3-mercaptopropionic acid (3-MPA) and trimethylolpropane (TMP) to produce high-purity trimethylolpropane-tris(3-mercaptopropionate) (TMPMP) .
- Methods of Application: The reaction was conducted in the presence of various catalyst concentrations of p-toluenesulfonic acid (p-TSA) to examine the optimized synthetic conditions needed to produce high-purity TMPMP .
3. Thiol Ene Cross-linking of Poly(ethylene glycol) within High Internal Phase Emulsions
- Application Summary: 2-Hydroxyethyl 3-mercaptopropionate is used in the thiol–ene cross-linking of poly(ethylene glycol) within high internal phase emulsions .
- Methods of Application: The method involves the use of ethoxylated trimethylolpropane tris(3-mercaptopropionate) (ETTMP) within thiol–ene polyHIPEs . Due to the transparency of the emulsions, rapid curing via photopolymerization was feasible .
- Results or Outcomes: The average pore diameters of the resulting polyHIPEs ranged between 1.2 and 3.6 μm, and porosity of up to 90% .
4. Synthesis of Tris(3-mercaptopropionate)
- Application Summary: 2-Hydroxyethyl 3-mercaptopropionate is used in the esterification between 3-mercaptopropionic acid and 1,3,5-tris(2-hydroxyethyl) isocyanurate to synthesize tris(3-mercaptopropionate) .
- Methods of Application: The method involves an esterification reaction .
- Results or Outcomes: The result is the synthesis of tris(3-mercaptopropionate) .
5. Degradable Hydrophilic PolyHIPEs for Controlled Drug Release
- Application Summary: 2-Hydroxyethyl 3-mercaptopropionate is used in the thiol–ene cross-linking of poly(ethylene glycol) within high internal phase emulsions to create degradable hydrophilic PolyHIPEs for controlled drug release .
- Methods of Application: The method involves the use of ethoxylated trimethylolpropane tris(3-mercaptopropionate) (ETTMP) within thiol–ene polyHIPEs . Due to the transparency of the emulsions, rapid curing via photopolymerization was feasible .
- Results or Outcomes: The average pore diameters of the resulting polyHIPEs ranged between 1.2 and 3.6 μm, and porosity of up to 90% was achieved . The water uptake of the materials reached up to 1000% by weight . Drug loading and release were demonstrated, employing salicylic acid as a model drug .
6. Manufacturing Reactive Macroporous 3D Structures
- Application Summary: 2-Hydroxyethyl 3-mercaptopropionate is used in the manufacturing of reactive macroporous 3D structures .
- Methods of Application: The method involves using thiol–ene chemistry, polymerization-induced phase separation, and DLP 3D printing . A localized click reaction is used to render subregions hydrophilic, which effectively consumes the thiols in those areas .
- Results or Outcomes: The resulting macroporous polymers, featuring pore diameters of 450 nm, exhibit a unique combination of high surface area, rapid mass transport, and selective permeability . They are suitable for applications as diverse as chromatography, adsorptive water purification, enzyme catalysis, drug delivery, air filtration, mechanical and acoustic modulation, and biomedical and tissue engineering .
4. Synthesis of Tris(3-mercaptopropionate)
- Application Summary: 2-Hydroxyethyl 3-mercaptopropionate is used in the esterification between 3-mercaptopropionic acid and 1,3,5-tris(2-hydroxyethyl) isocyanurate to synthesize tris(3-mercaptopropionate) .
- Methods of Application: The method involves an esterification reaction .
- Results or Outcomes: The result is the synthesis of tris(3-mercaptopropionate) .
5. Degradable Hydrophilic PolyHIPEs for Controlled Drug Release
- Application Summary: 2-Hydroxyethyl 3-mercaptopropionate is used in the thiol–ene cross-linking of poly(ethylene glycol) within high internal phase emulsions to create degradable hydrophilic PolyHIPEs for controlled drug release .
- Methods of Application: The method involves the use of ethoxylated trimethylolpropane tris(3-mercaptopropionate) (ETTMP) within thiol–ene polyHIPEs . Due to the transparency of the emulsions, rapid curing via photopolymerization was feasible .
- Results or Outcomes: The average pore diameters of the resulting polyHIPEs ranged between 1.2 and 3.6 μm, and porosity of up to 90% was achieved . The water uptake of the materials reached up to 1000% by weight . Drug loading and release were demonstrated, employing salicylic acid as a model drug .
6. Manufacturing Reactive Macroporous 3D Structures
- Application Summary: 2-Hydroxyethyl 3-mercaptopropionate is used in the manufacturing of reactive macroporous 3D structures .
- Methods of Application: The method involves using thiol–ene chemistry, polymerization-induced phase separation, and DLP 3D printing . A localized click reaction is used to render subregions hydrophilic, which effectively consumes the thiols in those areas .
- Results or Outcomes: The resulting macroporous polymers, featuring pore diameters of 450 nm, exhibit a unique combination of high surface area, rapid mass transport, and selective permeability . They are suitable for applications as diverse as chromatography, adsorptive water purification, enzyme catalysis, drug delivery, air filtration, mechanical and acoustic modulation, and biomedical and tissue engineering .
Safety And Hazards
Propiedades
IUPAC Name |
2-hydroxyethyl 3-sulfanylpropanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10O3S/c6-2-3-8-5(7)1-4-9/h6,9H,1-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUIOQYGNBFPNKK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CS)C(=O)OCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20590418 | |
| Record name | 2-Hydroxyethyl 3-sulfanylpropanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20590418 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Hydroxyethyl 3-mercaptopropionate | |
CAS RN |
52978-23-1 | |
| Record name | 2-Hydroxyethyl 3-sulfanylpropanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20590418 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-(2-Chloroethyl)-4-[3-(trifluoromethyl)phenyl]piperazine dihydrochloride](/img/structure/B1602380.png)

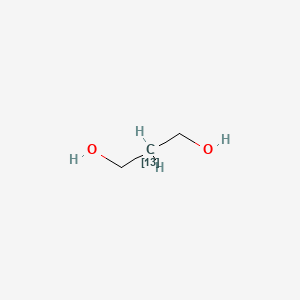
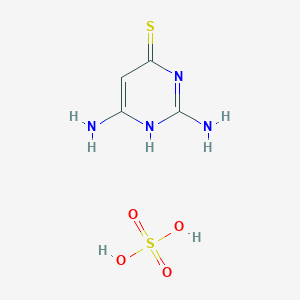
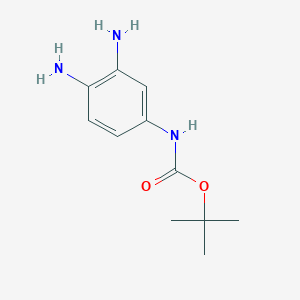
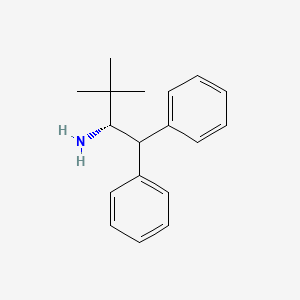
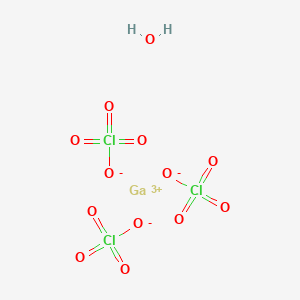
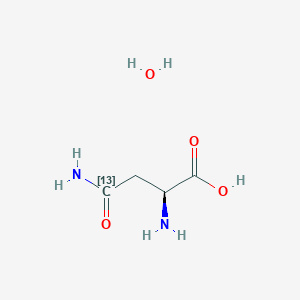
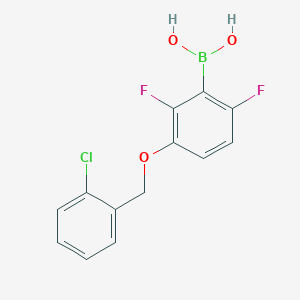
![6-[4-(Methylsulfonyl)phenyl]-2-pyridinecarboxaldehyde](/img/structure/B1602393.png)
